![molecular formula C18H16N2 B14411080 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole CAS No. 81589-52-8](/img/structure/B14411080.png)
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole typically involves a series of organic reactions. One common method includes the use of palladium-catalyzed tandem cyclization/cross-coupling reactions . This approach allows for the formation of the pyrido[4,3-B]carbazole core structure with high efficiency and selectivity.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely be applied to produce this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Mecanismo De Acción
The mechanism of action of 5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole involves its ability to intercalate into DNA, thereby disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription . Additionally, this compound may generate reactive oxygen species, leading to oxidative stress and cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: A well-known pyrido[4,3-B]carbazole alkaloid with significant anticancer activity.
Olivacine: Another pyrido[4,3-B]carbazole alkaloid with similar biological activities.
Uniqueness
5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other pyrido[4,3-B]carbazole derivatives .
Propiedades
Número CAS |
81589-52-8 |
|---|---|
Fórmula molecular |
C18H16N2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
5,7,11-trimethyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C18H16N2/c1-10-5-4-6-14-16-11(2)15-9-19-8-7-13(15)12(3)18(16)20-17(10)14/h4-9,20H,1-3H3 |
Clave InChI |
DAFVXARMRZQLIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=C(N2)C(=C4C=CN=CC4=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(4-Chlorophenyl)thiophen-2-yl]-4-hydroxy-1H-pyrrole-2,5-dione](/img/structure/B14410998.png)
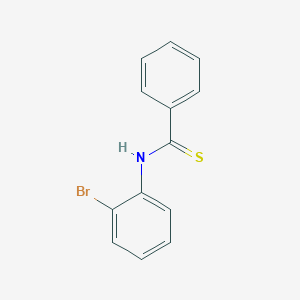
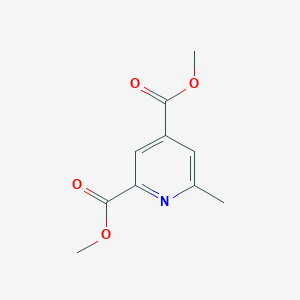
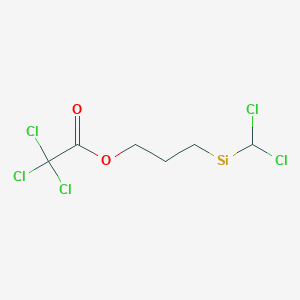
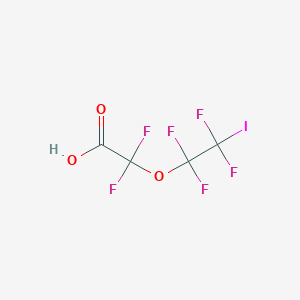
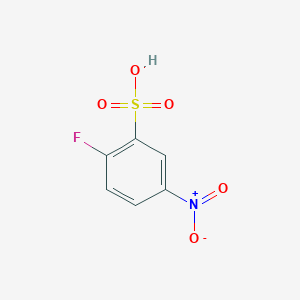

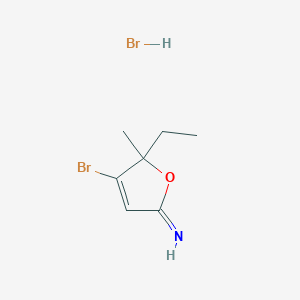
![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

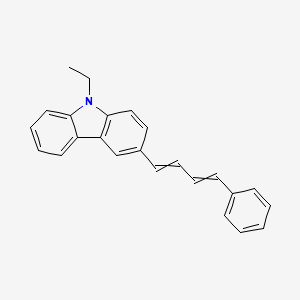
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
